molecular formula C17H36ClNO2 B1313087 Dodecyl 2-(dimethylamino)propanoate hydrochloride CAS No. 259685-49-9

Dodecyl 2-(dimethylamino)propanoate hydrochloride

Cat. No.: B1313087
CAS No.: 259685-49-9
M. Wt: 321.9 g/mol
InChI Key: IPWWTXFQEUNUNX-UHFFFAOYSA-N
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Description

Dodecyl 2-(dimethylamino)propanoate hydrochloride is an organic compound with the molecular formula C17H35NO2·HCl and a molecular weight of 321.93 g/mol . . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition . The hazard statements include H302, H315, H319, and H335 .

Mechanism of Action

Target of Action

Dodecyl 2-(dimethylamino)propanoate hydrochloride is a complex organic compound

Mode of Action

It is known to be an anionic surfactant , which means it can lower surface tension. This property allows it to interact with various biological structures, potentially influencing their function.

Action Environment

It’s known that it should be stored in a dry environment to avoid contact with oxidizing agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodecyl 2-(dimethylamino)propanoate hydrochloride typically involves the esterification of dodecanol with 2-(dimethylamino)propanoic acid in the presence of a suitable catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for large-scale production . The final product is purified through crystallization or distillation to achieve the desired purity levels.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dodecyl 2-(dimethylamino)propanoate hydrochloride is unique due to its specific molecular structure, which imparts distinct amphiphilic properties. This makes it particularly effective as a surfactant and emulsifying agent compared to other similar compounds .

Properties

IUPAC Name

dodecyl 2-(dimethylamino)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H35NO2.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-20-17(19)16(2)18(3)4;/h16H,5-15H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWWTXFQEUNUNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)C(C)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10438017
Record name Dodecyl 2-(dimethylamino)propanoate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259685-49-9
Record name D,L-alanine, N,N-dimethyl-, dodecyl ester, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0259685499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodecyl 2-(dimethylamino)propanoate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D,L-ALANINE, N,N-DIMETHYL-, DODECYL ESTER, HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J733GPW97D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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